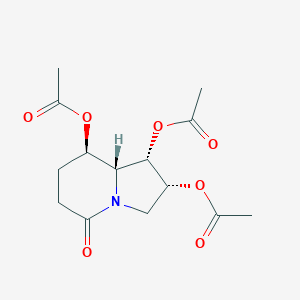

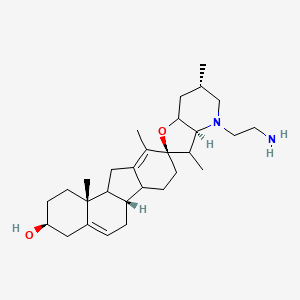

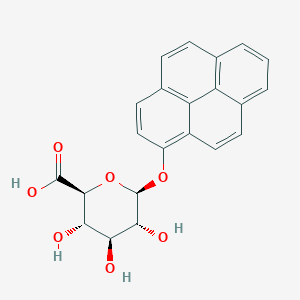

(1S,2R,8R,8AR)-1,2,8-Triacetoxy-octahydro-5-oxyindolizine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related indolizidine and indolizine derivatives involves a variety of strategies, including enantioselective synthesis, cyclization reactions, and functional group transformations. For instance, enantioselective synthesis of sugar-derived indolizines showcases the potential for creating diverse and complex indolizidine structures of interest for their glycosidase inhibitory activity (Paolucci & Mattioli, 2001). Additionally, the synthesis of octahydroindoloquinolizines involves condensation reactions, highlighting methodologies for constructing the indolizine scaffold (Yamanaka et al., 1980).

Molecular Structure Analysis

Indolizines and their derivatives exhibit a range of molecular structures, often characterized by single-crystal X-ray diffraction analysis. These structures can show planar molecules, unusual bond lengths, and angles indicative of significant pi delocalization and stereochemical arrangements, critical for understanding their reactivity and interactions (Ogurtsov et al., 2018).

Chemical Reactions and Properties

Indolizines undergo a variety of chemical reactions, including cyclization, oxidation, and functional group manipulations, to yield structurally diverse derivatives. These reactions are pivotal for exploring the chemical properties of indolizines and designing new molecules with enhanced functionalities (Pandey et al., 2007).

Physical Properties Analysis

The physical properties of indolizine derivatives, such as solubility, melting points, and crystallinity, are influenced by their molecular structure. The analysis of these properties is essential for their application in synthetic chemistry and material science, where properties like photoluminescence and thermal stability can be of interest (Miller et al., 2004).

Chemical Properties Analysis

The chemical properties of indolizines, including reactivity, stability, and interaction with various reagents, are central to their use in synthetic organic chemistry. Studies on the electrochemical behavior and reactivity towards nucleophiles or electrophiles provide insights into the versatility of indolizines in chemical synthesis (Sharma et al., 2004).

Scientific Research Applications

Development of New Drugs

Triazoles and their derivatives, including indolizines and quinazolines, have been extensively studied due to their broad range of biological activities. These compounds have shown potential as anti-inflammatory, antimicrobial, antitumoral, antiviral, and activity against several neglected diseases. The preparation and synthesis of these derivatives have emphasized the importance of finding new, efficient methods that consider green chemistry, energy saving, and sustainability. Such studies aim at discovering new prototypes for emerging diseases and resistant bacteria, highlighting the urgency in finding new drug candidates for neglected diseases affecting humanity (Ferreira et al., 2013).

Eco-friendly Synthesis

The eco-friendly synthesis of triazine derivatives, including 1,2,4-triazines, has been reported. These compounds are known for their presence in the literature due to various aspects such as their antimicrobial and anticancer activities. The focus on environmentally friendly synthesis methods underlines the significance of sustainable practices in the development of biologically active compounds (Rani & Kumari, 2020).

Antioxidant Activity Analysis

Analytical methods used in determining antioxidant activity have been reviewed, highlighting the importance of antioxidants in various fields, from food engineering to medicine. Assays based on chemical reactions and spectrophotometry have been applied in antioxidant analysis, indicating the critical role of methodological advancements in understanding the antioxidant capacity of complex samples (Munteanu & Apetrei, 2021).

Biologically Oriented Drug Synthesis

The synthesis of 1,3,4-oxadiazole structures has been focused on biologically oriented drug synthesis (BIODS), showing significant antitumor, antifungal, antituberculous, antimalarial, and antibacterial activities. These compounds have been highlighted for their potential in new drug discovery, emphasizing the importance of heterocyclic systems in medicinal chemistry (Karpenko et al., 2020).

Optoelectronic Materials

Quinazolines and pyrimidines have been integrated into π-extended conjugated systems for the creation of novel optoelectronic materials. These materials are important for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, indicating the versatility of these compounds beyond medicinal applications (Lipunova et al., 2018).

properties

IUPAC Name |

[(1S,2R,8R,8aR)-1,2-diacetyloxy-5-oxo-2,3,6,7,8,8a-hexahydro-1H-indolizin-8-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO7/c1-7(16)20-10-4-5-12(19)15-6-11(21-8(2)17)14(13(10)15)22-9(3)18/h10-11,13-14H,4-6H2,1-3H3/t10-,11-,13-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEMMPEFGJLZARI-HBJVGIJOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC(=O)N2C1C(C(C2)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CCC(=O)N2[C@H]1[C@@H]([C@@H](C2)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2R,8R,8AR)-1,2,8-Triacetoxy-octahydro-5-oxyindolizine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one](/img/no-structure.png)

![(2S,3S,3''S)-N-[3-(3-Acetoxy-3-methoxycarbonylpropanamido)-3-tert-butoxythiocarbonylpropanoyl]azetidine-2-thiocarboxylic Acid tert-Butyl Ester](/img/structure/B1140271.png)

![(6-{2-[3-(4-Phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B1140277.png)

![(S)-N-[1-(4-Cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]-3-(2-fluoro-phenyl)acrylamide](/img/structure/B1140279.png)